2-Methylbutane-1,4-diamine 2-Methylbutane-1,4-diamine
Brand Name: Vulcanchem
CAS No.: 15657-58-6
VCID: VC21046073
InChI: InChI=1S/C5H14N2/c1-5(4-7)2-3-6/h5H,2-4,6-7H2,1H3
SMILES: CC(CCN)CN
Molecular Formula: C5H14N2
Molecular Weight: 102.18 g/mol

2-Methylbutane-1,4-diamine

CAS No.: 15657-58-6

Cat. No.: VC21046073

Molecular Formula: C5H14N2

Molecular Weight: 102.18 g/mol

* For research use only. Not for human or veterinary use.

2-Methylbutane-1,4-diamine - 15657-58-6

Specification

CAS No. 15657-58-6
Molecular Formula C5H14N2
Molecular Weight 102.18 g/mol
IUPAC Name 2-methylbutane-1,4-diamine
Standard InChI InChI=1S/C5H14N2/c1-5(4-7)2-3-6/h5H,2-4,6-7H2,1H3
Standard InChI Key GGQJPAQXCYUEKB-UHFFFAOYSA-N
SMILES CC(CCN)CN
Canonical SMILES CC(CCN)CN

Introduction

Chemical Identity and Structure

2-Methylbutane-1,4-diamine is an organic compound with a methyl group substitution at the second carbon of a butane backbone. It features two amino groups (-NH2) positioned at carbons 1 and 4, making it a diamine compound. This structure gives it unique chemical properties and biological relevance.

Basic Identification Data

Table 1: Basic Identification Parameters of 2-Methylbutane-1,4-diamine

ParameterValue
CAS Number15657-58-6
Molecular FormulaC5H14N2
Molecular Weight102.18 g/mol
IUPAC Name2-methylbutane-1,4-diamine
Common Synonyms2-methyl-1,4-diaminobutane, 2-methylputrescine, 2-methyl-1,4-butanediamine

The molecular structure consists of a four-carbon chain with amino groups at positions 1 and 4, and a methyl group at position 2. This arrangement contributes to its distinctive chemical behavior and biological effects .

Physical and Chemical Properties

2-Methylbutane-1,4-diamine exhibits specific physical and chemical characteristics that differentiate it from other diamines, partly due to its methyl substitution at the second carbon position.

Physical Properties

Table 2: Physical Properties of 2-Methylbutane-1,4-diamine

PropertyValue
Physical StateLiquid at room temperature
Density0.86 g/cm³
Boiling Point160.5°C at 760 mmHg
Flash Point54°C
Vapor Pressure2.37 mmHg at 25°C
Refractive Index1.455
SolubilitySoluble in water, alcohols, and most organic solvents

Chemical Properties

The compound contains two primary amine groups that make it chemically reactive. These amino groups can participate in various reactions including:

  • Nucleophilic substitution reactions

  • Condensation reactions with carbonyl compounds

  • Salt formation with acids

  • Coordination with metal ions

  • Hydrogen bonding with appropriate functional groups

Its structure with the methyl group at position 2 impacts its basicity compared to unsubstituted diamines, influencing its chemical reactivity and biological effects .

Stereochemistry

2-Methylbutane-1,4-diamine contains a stereogenic center at carbon-2, which leads to the existence of two enantiomers: (R)-2-methylbutane-1,4-diamine and (S)-2-methylbutane-1,4-diamine.

Synthesis Methods

Several synthetic routes exist for the preparation of 2-methylbutane-1,4-diamine, with variations depending on starting materials and desired stereoselectivity.

Common Synthetic Approaches

One established method involves the reduction of 2-methylbutane-1,4-dinitrile using hydrogen in the presence of a catalyst such as palladium on carbon. This reaction proceeds under mild conditions with hydrogen gas at atmospheric pressure and room temperature. Industrial production often utilizes continuous flow reactors to ensure consistent product quality and yield.

The general reaction scheme can be represented as:

2-methylbutane-1,4-dinitrile + 4H₂ → 2-methylbutane-1,4-diamine

Alternative Synthesis Routes

Alternative synthesis approaches may involve:

  • Reduction of corresponding amides or nitro compounds

  • Alkylation of appropriate amine precursors

  • Stereoselective synthesis methods for specific enantiomers

Industrial scale production methods are optimized for efficiency, yield, and purity of the final product .

Biological Activity

2-Methylbutane-1,4-diamine exhibits significant biological activity, particularly as an inhibitor of certain enzymes involved in amine metabolism.

Enzyme Inhibition Properties

The most notable biological activity of 2-methylbutane-1,4-diamine is its role as a mechanism-based inhibitor of diamine oxidase (DAO). DAO is an enzyme responsible for the oxidative deamination of biogenic amines such as histamine, putrescine, and cadaverine.

By inhibiting DAO, 2-methylbutane-1,4-diamine can lead to increased levels of these biogenic amines, which play crucial roles in cellular processes including:

  • Cell growth and proliferation

  • Cellular differentiation

  • Regulation of apoptosis

  • Signal transduction

  • Neurotransmission

This inhibitory activity makes it valuable for research purposes in studying amine metabolism and related biochemical pathways .

Structural Basis for Activity

The inhibition mechanism likely involves the compound's structural similarity to natural substrates of DAO. The presence of the methyl group at the second carbon position may contribute to its specific binding characteristics and inhibitory potency compared to other diamines .

Related Compounds and Comparative Analysis

2-Methylbutane-1,4-diamine belongs to a broader family of diamines, with structural similarities to several biologically significant compounds.

Comparison with Related Diamines

Table 4: Comparison of 2-Methylbutane-1,4-diamine with Related Compounds

CompoundMolecular FormulaMolecular WeightKey DifferencesNotable Properties
2-Methylbutane-1,4-diamineC5H14N2102.18 g/molMethyl group at C-2DAO inhibitor
1,4-Butanediamine (Putrescine)C4H12N288.15 g/molNo methyl substitutionBiogenic amine, found in decomposing tissues
N-MethylputrescineC5H14N2102.18 g/molMethyl group on N instead of CPrecursor in alkaloid biosynthesis
1,4-Butanediamine dihydrochlorideC4H14Cl2N2161.07 g/molHCl salt of putrescineIncreased water solubility, indicator of pollution-induced stress in plants

The structural features of 2-methylbutane-1,4-diamine, particularly the methyl substitution at the second carbon, impart unique chemical properties and reactivity compared to other diamines. This structural difference affects its basicity, nucleophilicity, and biological activity profiles .

Relationship to Polyamines

2-Methylbutane-1,4-diamine is structurally related to polyamines, which are essential for various cellular functions. The similarity to putrescine (1,4-butanediamine) is particularly notable, as putrescine is a precursor for the biosynthesis of other important polyamines such as spermidine and spermine .

N-Methylputrescine, an isomer of 2-methylbutane-1,4-diamine with the methyl group on the nitrogen rather than carbon, is a microbial metabolite and an intermediate in the biosynthesis of tropane alkaloids in certain plants .

Applications and Research Uses

2-Methylbutane-1,4-diamine has several applications in research and potential industrial uses.

Research Applications

In biochemical research, 2-methylbutane-1,4-diamine serves as:

  • A tool compound for studying diamine oxidase inhibition mechanisms

  • A probe for investigating polyamine metabolism pathways

  • A reference compound in the development of novel enzyme inhibitors

  • A standard in analytical chemistry methods for amine detection and quantification

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